molecular formula C9H15NO3 B3168124 2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid CAS No. 926252-93-9

2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid

Cat. No.: B3168124
CAS No.: 926252-93-9
M. Wt: 185.22 g/mol
InChI Key: FCGBIKXPUUGDHE-UHFFFAOYSA-N
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Description

“2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid” is a chemical compound with the molecular formula C9H15NO3 . It is available from various suppliers for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentylcarbonyl group, a methylamino group, and an acetic acid group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

As an amine, “this compound” could potentially participate in a variety of chemical reactions. Amines are known to react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .

Scientific Research Applications

N-acetylcysteine in Psychiatry

  • Therapeutic Evidence and Potential Mechanisms : N-acetylcysteine (NAC) shows promise in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways beyond its antioxidant properties. This compound demonstrates potential in addiction, compulsive disorders, schizophrenia, and bipolar disorder treatments (Dean, Giorlando, & Berk, 2011).

N-acetylcysteine in Cystic Fibrosis

  • Clinical Practice Management : NAC acts as an antioxidant in cystic fibrosis (CF) management, playing a key role in airway inflammation reduction and redox imbalance. Its role in preventing and eradicating biofilms, particularly from Pseudomonas aeruginosa in CF airway infections, highlights its potential as both a standalone and adjuvant therapy (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).

Pyrolysis of Polysaccharides

  • Chemical Mechanisms of Formation : The study of the pyrolytic behavior of polysaccharides, including the formation of acetic acid and other compounds, sheds light on the chemical mechanisms involved. This research provides insights into the conversion processes and potential applications of these chemical reactions (Ponder & Richards, 2010).

Bacterial Catabolism of Indole-3-Acetic Acid

  • Microbial Interactions and Applications : The study of bacterial genes responsible for the catabolism of indole-3-acetic acid (IAA) reveals pathways for the degradation or assimilation of IAA. This research has implications for understanding microbial interactions with IAA and potential biotechnological applications in treating pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Role of Diacetyl Metabolite in Alcohol Toxicity

  • Electron Transfer and Oxidative Stress : Diacetyl, a minor metabolite in alcohol metabolism, may play a significant role in alcohol toxicity and addiction through mechanisms involving electron transfer and oxidative stress. This research points to the importance of understanding the molecular basis of alcohol's effects on the body (Kovacic & Cooksy, 2005).

Properties

IUPAC Name

2-[cyclopentanecarbonyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-10(6-8(11)12)9(13)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGBIKXPUUGDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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